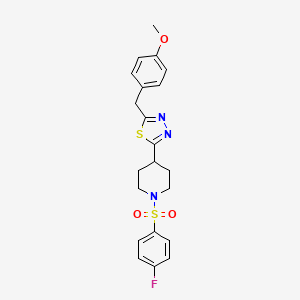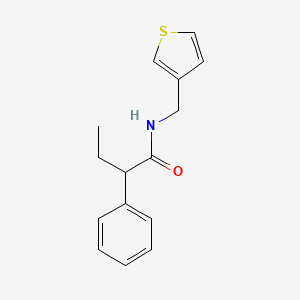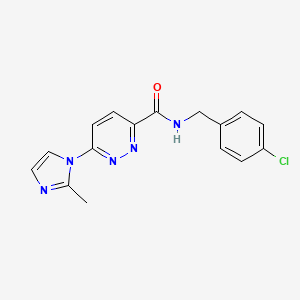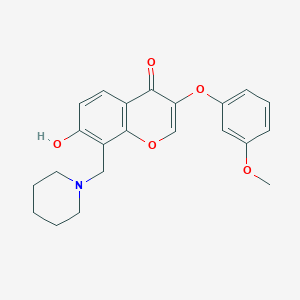![molecular formula C23H20N6O4S B2633259 2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole CAS No. 1112348-42-1](/img/no-structure.png)
2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole, also known as FUB-PB-22, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential use in medical research. This compound was first synthesized in 2012 and has since been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Fluorination and Pharmacokinetics
- Fluorination of indole derivatives, including those with piperazine rings, has shown to influence their pharmacokinetic profiles significantly. The incorporation of fluorine reduces the pKa of these compounds, which can beneficially influence oral absorption. However, the exact effect on oral bioavailability can be complex and unpredictable (van Niel et al., 1999).
Receptor Affinity and Antagonism
- Indole-based compounds with piperazine substitutions have been studied for their affinity to various receptors. For instance, they have been shown to exhibit antagonism of D1/D2 dopamine receptors. Some derivatives also demonstrate good antagonism of the 5-HT2 receptor, indicative of potential as atypical antipsychotics (Srinivas et al., 1998).
Structural Studies and Intermolecular Interactions
- Structural studies of fluorobenzoyl piperazines have revealed insights into their molecular conformations and intermolecular interactions. These studies are crucial for understanding the compounds' pharmacological behaviors (Mahesha et al., 2019).
Antibacterial and Anthelmintic Activity
- Certain derivatives of the indole-piperazine compounds have been evaluated for their antibacterial and anthelmintic activities. For example, specific compounds have exhibited moderate antibacterial and anthelmintic activities, highlighting their potential in therapeutic applications beyond the central nervous system (Sanjeevarayappa et al., 2015).
Anticancer Potential
- Some indole-piperazine derivatives have been synthesized and tested for cytotoxic activity against various human tumor cell lines. These studies have identified compounds with significant cytotoxicity, suggesting potential utility in cancer treatment (Akkoç et al., 2012).
Potential for Parkinson's Disease Treatment
- Research on N(6)-(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N(6)-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives led to the development of compounds with high affinity and agonist activity at D2 and D3 dopamine receptors. These findings are significant in the context of developing treatments for Parkinson's Disease (Das et al., 2015).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for therapeutic applications .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets that this compound binds to.
Biochemical Pathways
Indole derivatives are known to affect various biological activities, suggesting that they may influence a range of biochemical pathways . The downstream effects of these pathways would depend on the specific targets and mode of action of this compound.
Result of Action
Given that indole derivatives are known to have various biological activities , it can be inferred that this compound may have similar effects at the molecular and cellular level.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole' involves the reaction of 3-fluorobenzoyl chloride with piperazine, followed by the reaction of the resulting intermediate with 1H-indole-2-carboxylic acid.", "Starting Materials": [ "3-fluorobenzoyl chloride", "piperazine", "1H-indole-2-carboxylic acid", "DMF (solvent)", "Et3N (base)", "DCM (solvent)", "NaHCO3 (base)", "NaCl (salt)", "H2O (solvent)" ], "Reaction": [ "Step 1: Reaction of 3-fluorobenzoyl chloride with piperazine in DMF solvent with Et3N base to form 4-(3-fluorobenzoyl)piperazine intermediate.", "Step 2: Isolation of 4-(3-fluorobenzoyl)piperazine intermediate by precipitation with NaCl and washing with water.", "Step 3: Reaction of 4-(3-fluorobenzoyl)piperazine intermediate with 1H-indole-2-carboxylic acid in DCM solvent with NaHCO3 base to form the final product, 2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole.", "Step 4: Isolation of the final product by precipitation with NaCl and washing with water." ] } | |
CAS-Nummer |
1112348-42-1 |
Produktname |
2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole |
Molekularformel |
C23H20N6O4S |
Molekulargewicht |
476.51 |
IUPAC-Name |
6-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H20N6O4S/c1-3-32-17-10-9-14(11-18(17)31-2)20-25-19(33-28-20)13-34-23-26-21-16(12-24-27-21)22(30)29(23)15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3,(H,24,27) |
InChI-Schlüssel |
GLTWAMPGXSGJCL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2633181.png)
![benzyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2633182.png)
![3,4-diethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B2633183.png)

![4-[(3,4-Dichlorophenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2633189.png)

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2633191.png)
![(5-Bromo-benzo[d]isoxazol-3-yl)-methanesulfonyl chloride](/img/structure/B2633192.png)




![2,4-dichloro-N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2633198.png)